3-Bromo-6-(trifluoromethyl)quinoline

Catalog No.
S2842023
CAS No.
1447953-13-0
M.F
C10H5BrF3N
M. Wt
276.056
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-(trifluoromethyl)quinoline

CAS Number

1447953-13-0

Product Name

3-Bromo-6-(trifluoromethyl)quinoline

IUPAC Name

3-bromo-6-(trifluoromethyl)quinoline

Molecular Formula

C10H5BrF3N

Molecular Weight

276.056

InChI

InChI=1S/C10H5BrF3N/c11-8-4-6-3-7(10(12,13)14)1-2-9(6)15-5-8/h1-5H

InChI Key

OEZOCEOAPZRERJ-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C(C=C2C=C1C(F)(F)F)Br

Solubility

not available
  • Potential pharmaceutical applications

    The core structure of 3-Bromo-6-(trifluoromethyl)quinoline is a quinoline ring, which is a nitrogen-containing heterocyclic aromatic ring system found in many biologically active molecules . The presence of the bromine and trifluoromethyl groups can further modify the molecule's properties, potentially leading to interesting biological activities.

  • Structure-activity relationship studies

    -Bromo-6-(trifluoromethyl)quinoline could be a valuable tool in structure-activity relationship (SAR) studies. SAR studies investigate how changes in a molecule's structure affect its biological properties. By studying how modifications to the core quinoline structure of 3-Bromo-6-(trifluoromethyl)quinoline influence its activity, researchers could gain insights into the design of new drugs with desired properties.

  • Organic synthesis

    -Bromo-6-(trifluoromethyl)quinoline may be a useful intermediate or building block in organic synthesis. The presence of the bromine group makes it a good candidate for further functionalization reactions, allowing chemists to create more complex molecules.

3-Bromo-6-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure that includes a bromine atom at the 3-position and a trifluoromethyl group at the 6-position of the quinoline ring. Its chemical formula is C10H5BrF3NC_{10}H_{5}BrF_{3}N with a molecular weight of approximately 276.06 g/mol. The presence of the trifluoromethyl group imparts distinctive electronic properties, making this compound of interest in various chemical and biological applications .

  • Electrophilic Aromatic Substitution (EAS): The trifluoromethyl group can influence the reactivity of the aromatic system, allowing for nitration, halogenation, and sulfonation reactions .
  • Suzuki-Miyaura Cross-Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds which are essential in organic synthesis .
  • Dehydrogenation: Quinoline derivatives can be dehydrogenated using o-quinone-based catalysts to afford more complex structures.

Quinoline derivatives are known for their diverse biological activities. They have been reported to exhibit:

  • Antimicrobial properties: Some quinolines show effectiveness against various bacterial and fungal strains.
  • Anticancer activity: Certain derivatives have been studied for their potential in inhibiting cancer cell proliferation through various mechanisms.
  • Enzyme inhibition: The structural features of 3-bromo-6-(trifluoromethyl)quinoline allow it to interact with specific enzymes, which may lead to therapeutic applications .

Several synthesis methods have been developed for 3-bromo-6-(trifluoromethyl)quinoline:

  • Palladium-Catalyzed Reactions: This method involves coupling reactions where trifluoromethyl groups are introduced into quinoline structures via palladium catalysts .
  • Cyclization Reactions: The compound can be synthesized through cyclization of β-keto esters or 1,3-diketones with substituted o-nitroanilines under specific conditions .
  • Electrophilic Substitution: Direct electrophilic substitution methods can also be employed to introduce bromine and trifluoromethyl groups onto the quinoline ring .

3-Bromo-6-(trifluoromethyl)quinoline has several applications:

  • Pharmaceutical Development: Due to its biological activity, it is being explored for potential use in drug development targeting various diseases.
  • Material Science: The unique electronic properties imparted by the trifluoromethyl group make it suitable for applications in material science, particularly in developing new polymers and coatings.
  • Chemical Synthesis: It serves as an important building block in organic synthesis for creating more complex molecules .

Studies on the interactions of 3-bromo-6-(trifluoromethyl)quinoline with biological targets have revealed:

  • Binding Affinity: Research has focused on how this compound binds to specific enzymes or receptors, providing insights into its mechanism of action.
  • Steric Effects: The trifluoromethyl group influences steric hindrance and electronic distribution within the molecule, affecting its reactivity and interactions with other compounds .

Several compounds share structural similarities with 3-bromo-6-(trifluoromethyl)quinoline. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-6-(trifluoromethyl)quinolineBromine at 2-positionDifferent substitution pattern affects reactivity.
4-Bromo-6-(trifluoromethyl)quinolineBromine at 4-positionVariation in biological activity compared to 3-bromo variant.
3-Bromo-4-chloro-6-(trifluoromethyl)quinolineChlorine at 4-positionChlorine substitution alters electronic properties.
5-Bromo-7-(trifluoromethyl)quinolineBromine at 5-positionDifferent spatial arrangement may affect binding interactions.
4-Methyl-6-(trifluoromethyl)quinolineMethyl group instead of bromineChanges in hydrophobicity and sterics.

Each similar compound exhibits unique properties that can lead to different biological activities and reactivities, making them valuable for various applications in medicinal chemistry and materials science .

XLogP3

4.1

Dates

Modify: 2023-08-17

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